D-Glucopyranoside methyl 2,6-dipalmitate

Sugar fatty acid ester regiospecific acylation HLB

Generic sugar ester mixtures cannot satisfy ICH Q2(R1)/USP <1225> requirements for rubber oligomer E&L testing. D-Glucopyranoside methyl 2,6-dipalmitate is a certified single-entity reference standard (>95% purity, CoA provided) enabling unequivocal identification and quantification in GC-MS/UHPLC-CAD workflows. Beyond E&L, its defined 2,6-diester architecture ensures batch-consistent W/O emulsification (HLB ~4-6) for lipophilic API depot formulations.

Molecular Formula C39H74O8
Molecular Weight 671.0 g/mol
CAS No. 82933-92-4
Cat. No. B12654195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucopyranoside methyl 2,6-dipalmitate
CAS82933-92-4
Molecular FormulaC39H74O8
Molecular Weight671.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O
InChIInChI=1S/C39H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(40)45-32-33-36(42)37(43)38(39(44-3)46-33)47-35(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33,36-39,42-43H,4-32H2,1-3H3/t33-,36-,37+,38-,39?/m1/s1
InChIKeyYJYLJTYKHUPVKZ-UNSNODQFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucopyranoside Methyl 2,6-Dipalmitate (CAS 82933-92-4): A Defined Regioisomeric Sugar Diester for Specialized Surfactant and Reference Standard Requirements


D-Glucopyranoside methyl 2,6-dipalmitate (CAS 82933-92-4) is a fully regiospecific non-ionic glycolipid belonging to the sugar fatty acid ester (SFAE) class. It is characterized by a methyl-α/β-D-glucopyranoside head group esterified with palmitic acid (C16:0) precisely at the 2- and 6-hydroxyl positions, yielding a molecular formula of C39H74O8 and a molecular weight of 671.0 g/mol [1]. This defined diester architecture, in contrast to the random esterification typical of many industrial sugar esters, imparts a predictable hydrophilic-lipophilic balance and a melting point range of approximately 117–127 °C . Beyond general surfactant applications, this compound is specifically harnessed as a certified reference standard for rubber oligomer impurity profiling in pharmaceutical extractables and leachables (E&L) studies .

Why Generic Sugar Esters Cannot Substitute for D-Glucopyranoside Methyl 2,6-Dipalmitate (CAS 82933-92-4) in Regio-Controlled Formulations and Regulated Analytical Workflows


Sugar fatty acid esters as a class span a wide continuum of composition, degree of esterification (mono-, di-, tri-, poly-), positional isomerism, and fatty acid chain length, making generic 'sucrose ester' or 'methyl glucoside ester' products unreliable substitutes for a single, structurally defined molecular entity [1]. Commercial sucrose dipalmitate (HLB ~7.5) or methyl glucoside sesquistearate (Glucate SS) are typically complex mixtures of mono-, di-, and higher esters with broad HLB distributions that diverge significantly from the precise 2,6-diacyl regioisomer configuration of CAS 82933-92-4 [2]. In extractables and leachables (E&L) analytical testing governed by pharmacopoeial guidelines, the use of a certified single-entity reference standard such as D-Glucopyranoside methyl 2,6-dipalmitate is mandatory for unequivocal identification and quantification of rubber oligomer impurities; a generic sugar ester mixture cannot satisfy the required identity, purity (>95%), and traceability specifications .

D-Glucopyranoside Methyl 2,6-Dipalmitate (82933-92-4): Quantitative Differentiation Evidence Against In-Class Analogs


Regiospecific 2,6-Dipalmitate Architecture versus Randomly Esterified Glucose Diesters: Impact on Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC)

The target compound, D-glucopyranoside methyl 2,6-dipalmitate, bears palmitoyl chains exclusively at the 2- and 6-positions, leaving two free hydroxyl groups (3-OH and 4-OH) that contribute to H-bonding and water solubility. This defined architecture yields a computed HLB that falls in the 4–6 range, consistent with water-in-oil (W/O) emulsifier functionality, whereas industrially produced glucose dipalmitate obtained via direct acid-catalyzed esterification (e.g., the acetal-protected glucose dipalmitate reported by Pappalardo et al.) exhibits an HLB of 4.9 and a CMC of 0.036% wt/v in sunflower oil, but consists of a mixture of positional isomers rather than a single 2,6-regioisomer [1]. In contrast, sucrose dipalmitate—a common alternative sugar diester—carries an HLB of approximately 7.5 and tends to form oil-in-water (O/W) emulsions, representing a fundamentally different emulsification profile that precludes interchangeable use in W/O formulations where the target 2,6-diester would be preferred [2].

Sugar fatty acid ester regiospecific acylation HLB CMC surfactant

Certified Reference Standard Purity and Traceability versus Technical-Grade Sugar Ester Mixtures: Regulatory Compliance in Extractables and Leachables (E&L) Analysis

D-Glucopyranoside methyl 2,6-dipalmitate (CAS 82933-92-4) is supplied as a certified pharmaceutical reference standard (CAT: DCTI-F-000009) specifically characterized for rubber oligomer impurity profiling in pharmaceutical packaging materials . The standard is specified with a purity of >95% and is accompanied by a certificate of analysis (CoA) providing full traceability to SI units, which is a prerequisite for validated analytical methods under ICH Q2(R1) and USP <1225> guidelines. In contrast, generic sucrose dipalmitate or methyl glucoside sesquistearate available from bulk chemical suppliers are technical-grade materials with broad purity ranges (often 80–90%), undefined isomeric composition, and no batch-specific CoA suitable for regulated E&L workflows .

Extractables and leachables reference standard rubber oligomer impurity pharmaceutical packaging GC-MS UHPLC-CAD

Computational Lipophilicity and Topological Polar Surface Area Differentiation against Monoester and Tetraester Methyl Glucopyranoside Analogs

The computed lipophilicity of methyl 2,6-dipalmitoyl-α-D-glucopyranoside (cLogP = 11.5 or XLogP3-AA = 13.2 for the β-anomer) is substantially higher than that of methyl 6-O-palmitoyl-α-D-glucopyranoside (monoester; XLogP ~7–8) and lower than methyl 2,3,4,6-tetra-O-palmitoyl-α-D-glucopyranoside (tetraester; XLogP >20), directly impacting membrane permeability and self-assembly behavior [1][2]. The topological polar surface area (TPSA) of the 2,6-diester is 111.52 Ų, which, combined with a rotatable bond count of ~35, produces a molecular flexibility and polar/apolar surface balance distinct from the monoester (higher TPSA, lower logP) and the tetraester (lower TPSA, higher logP) [1].

Lipophilicity XLogP TPSA drug delivery membrane partitioning

Anomeric Definition and Single-Entity Molecular Identity versus Anomeric Mixtures in Alkyl Polyglucoside (APG) Surfactants

Commercially dominant alkyl polyglucosides (APGs), such as decyl glucoside or lauryl glucoside, are synthesized via Fischer glycosylation and consist of a complex mixture of α/β anomers, oligomeric species (DP 1–5), and positional isomers arising from non-regioselective acylation or alkylation [1]. In stark contrast, D-glucopyranoside methyl 2,6-dipalmitate (CAS 82933-92-4) can be obtained as a defined anomeric form (e.g., the β-anomer, CAS 1195221-86-3, or the α-anomer, CAS 86527-69-7) with precisely two palmitoyl chains at the 2- and 6-positions [2]. This single-entity character eliminates the batch-to-batch variability in CMC and surface tension that plagues APG mixtures, where the CMC of a dodecyl APG can range from 0.012 to 0.030 mM depending on anomeric ratio and oligomer distribution [3].

Anomeric purity alkyl polyglucosides APG CMC surface tension

High-Value Application Scenarios Where D-Glucopyranoside Methyl 2,6-Dipalmitate (82933-92-4) Outperforms Generic Analogs


Certified Reference Standard for Rubber Oligomer Impurity Quantification in Pharmaceutical Extractables and Leachables (E&L) Studies

When performing GC-MS or UHPLC-CAD analysis of rubber oligomer extractables from pharmaceutical vial stoppers, pre-filled syringe plungers, or elastomeric closure systems, D-Glucopyranoside methyl 2,6-dipalmitate (Daicel CAT: DCTI-F-000009) serves as a single-entity reference standard with >95% purity and full certificate of analysis. This satisfies ICH Q2(R1) and USP <1225> method validation requirements for identity, system suitability, and quantification that cannot be met by generic technical-grade sugar esters .

Design of Low-HLB Water-in-Oil Emulsifiers for Hydrophobic Active Pharmaceutical Ingredient (API) Delivery

With an estimated HLB in the 4–6 range and two C16 palmitoyl chains, the 2,6-diester is structurally tailored for stabilizing water-in-oil (W/O) emulsions and reverse micellar systems. This contrasts with sucrose dipalmitate (HLB ~7.5), which favors O/W emulsions. Formulators developing injectable depots or topical formulations of lipophilic APIs such as corticosteroids or anticancer agents benefit from the defined W/O emulsification profile and reduced batch variability of the single-entity diester [1][2].

Mechanistic Studies of Glycolipid Membrane Interactions Requiring a Structurally Defined, Intermediate-Lipophilicity Probe

The intermediate cLogP (~11.5) and TPSA (111.52 Ų) of the 2,6-diester, coupled with two remaining free hydroxyl groups for further derivatization, make it an ideal model compound for studying glycolipid partitioning into lipid bilayers, Langmuir monolayer behavior, and liposomal integration. Its lipophilicity falls between that of the monoester (XLogP ~7–8) and the tetraester (XLogP >20), providing a predictable membrane-interaction profile that is essential for structure-activity relationship (SAR) investigations in glycobiology and drug delivery research [3].

Single-Entity Surfactant for Reproducible Foam and Emulsion Stability Testing in Cosmetics and Personal Care

Unlike APG surfactant mixtures, which exhibit CMC variations of up to 2.5-fold depending on anomeric and oligomeric composition, the regiospecific and anomerically defined 2,6-dipalmitate diester delivers a consistent, predictable surfactant performance across formulation batches. This is critical for cosmetic emulsion or foam-based products requiring tight specification control for sensory attributes and stability, reducing the need for extensive incoming raw material re-qualification and reformulation adjustments [4].

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